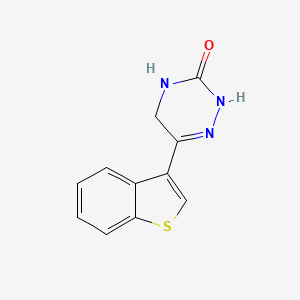
3-Methoxy-4-(3-methylbut-2-en-1-yl)naphthalene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-4-(3-methylbut-2-en-1-yl)naphthalene-1,2-dione is an organic compound with a complex structure that includes a naphthalene core substituted with methoxy and prenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(3-methylbut-2-en-1-yl)naphthalene-1,2-dione typically involves multi-step organic reactions. One common method includes the alkylation of a naphthalene derivative with a prenyl halide, followed by oxidation to introduce the quinone functionality. The reaction conditions often require the use of strong bases and oxidizing agents.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(3-methylbut-2-en-1-yl)naphthalene-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the quinone moiety to a hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are typical for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield additional quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
3-Methoxy-4-(3-methylbut-2-en-1-yl)naphthalene-1,2-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(3-methylbut-2-en-1-yl)naphthalene-1,2-dione involves its interaction with various molecular targets and pathways. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells. This property is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-9-(3-methylbut-2-en-1-yl)-7H-furo[3,2-g]chromen-7-one
- 4-Methoxy-9-(2-methylbut-3-en-2-yl)-7H-furo[3,2-g]chromen-7-one
- (2E)-1-[2-hydroxy-4-methoxy-5-(3-methylbut-2-en-1-yl)phenyl]-3-(4-methoxyphenyl)prop-2-en-1-one
Uniqueness
3-Methoxy-4-(3-methylbut-2-en-1-yl)naphthalene-1,2-dione is unique due to its specific substitution pattern on the naphthalene core, which imparts distinct chemical and biological properties. Its combination of methoxy and prenyl groups, along with the quinone functionality, makes it a versatile compound for various applications.
Properties
CAS No. |
89510-42-9 |
|---|---|
Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
3-methoxy-4-(3-methylbut-2-enyl)naphthalene-1,2-dione |
InChI |
InChI=1S/C16H16O3/c1-10(2)8-9-13-11-6-4-5-7-12(11)14(17)15(18)16(13)19-3/h4-8H,9H2,1-3H3 |
InChI Key |
DTLMHKINSJBZAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C(=O)C(=O)C2=CC=CC=C21)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


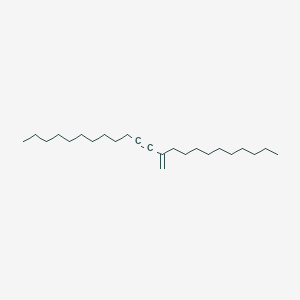

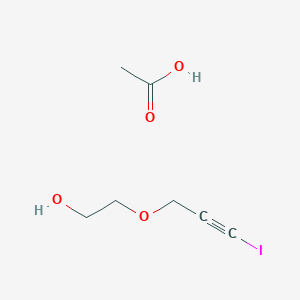
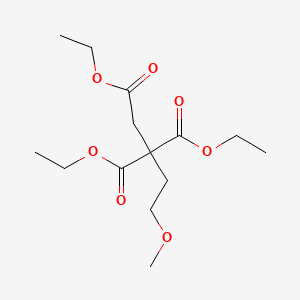
![Acetic acid;bicyclo[4.2.1]nonane-1,6-diol](/img/structure/B14379639.png)
![{2-[(Naphtho[1,2-b]thiophen-2-yl)methyl]phenyl}methanol](/img/structure/B14379640.png)
![1-[4-(Hexyloxy)phenyl]-5-methyl-4-phenyl-1H-1,2,3-triazole](/img/structure/B14379648.png)
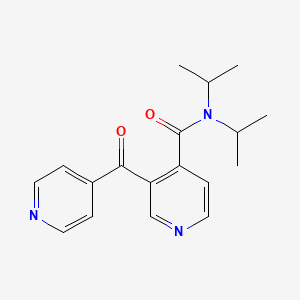
![4-{2-[Di(prop-2-en-1-yl)amino]ethyl}-7-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B14379659.png)
![2-[4-(4-Ethylcyclohexyl)phenyl]-5-propyl-1,3,4-oxadiazole](/img/structure/B14379667.png)
![1,1'-(Pyridine-2,6-diyl)bis[3-(2-hydroxyanilino)but-2-en-1-one]](/img/structure/B14379675.png)
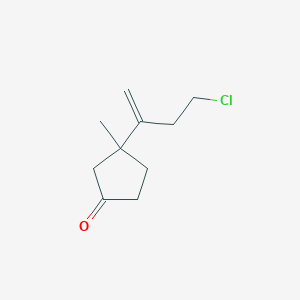
![3-[(E)-(benzoylhydrazinylidene)methyl]-4-hydroxybenzoic acid](/img/structure/B14379686.png)
